Carisoprodol-d3 is synthesized from carisoprodol, which is derived from 2-methyl-2-propyl-1,3-propanediol and isopropyl isocyanate. It falls under the category of muscle relaxants and is often classified as a Schedule IV controlled substance due to its potential for abuse and dependence.
The synthesis of carisoprodol-d3 involves several key steps:
The synthesis can also involve aminolysis reactions where intermediates like 5-methyl-5-propyl-1,3-dioxane-2-one are utilized, followed by condensation reactions with urea under metal oxide catalysis .
Carisoprodol-d3 maintains the same core structure as carisoprodol but includes deuterium substitutions. Its chemical formula can be represented as . The molecular weight is approximately 263.36 g/mol due to the presence of deuterium.
The structural formula highlights the arrangement of atoms in the molecule, emphasizing its functional groups that are critical for its pharmacological activity.
Carisoprodol-d3 undergoes various chemical reactions typical of carbamate compounds:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of carisoprodol-d3.
Carisoprodol-d3 primarily exerts its effects through modulation of gamma-aminobutyric acid receptors in the central nervous system. This action enhances inhibitory neurotransmission, leading to muscle relaxation and relief from pain associated with musculoskeletal disorders.
The pharmacokinetics indicate a rapid onset of action with peak plasma concentrations occurring within 1.5 to 2 hours post-administration.
Carisoprodol-d3 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications.
Carisoprodol-d3 serves multiple scientific applications:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2